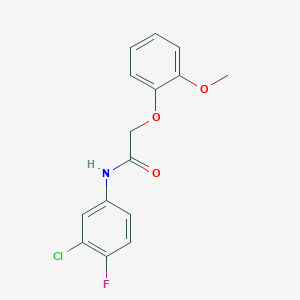
N-(3-chloro-4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide, commonly known as CFM-2, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is known for its ability to interact with a specific type of receptor in the human body, which has led to its investigation as a potential treatment for a variety of conditions.
作用机制
The mechanism of action of CFM-2 involves its interaction with the sigma-1 receptor, which is known to modulate a variety of cellular processes. CFM-2 has been shown to activate the sigma-1 receptor, leading to downstream effects that are still being investigated. It is hypothesized that CFM-2 may act as an allosteric modulator of the sigma-1 receptor, altering its conformation and leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a variety of biochemical and physiological effects, many of which are still being investigated. One of the primary effects of CFM-2 is its ability to modulate the activity of the sigma-1 receptor, which is known to play a role in a variety of cellular processes. CFM-2 has also been shown to have anti-inflammatory effects, and may be useful in the treatment of conditions such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the primary advantages of CFM-2 for lab experiments is its specificity for the sigma-1 receptor. This allows researchers to investigate the role of this receptor in a variety of physiological processes, and to develop potential treatments for conditions in which the sigma-1 receptor is involved. However, one of the limitations of CFM-2 is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
未来方向
There are several potential future directions for research on CFM-2. One area of interest is its potential as a treatment for conditions such as depression and anxiety, which are known to involve the sigma-1 receptor. Another area of interest is its potential as a treatment for neuropathic pain, which is a condition that is often difficult to treat with current medications. Additionally, further investigation into the biochemical and physiological effects of CFM-2 may lead to a better understanding of the role of the sigma-1 receptor in various cellular processes.
合成方法
The synthesis of CFM-2 involves several steps, beginning with the reaction of 3-chloro-4-fluoroaniline with 2-methoxyphenol to form an intermediate product. This intermediate is then reacted with chloroacetyl chloride to form the final product, CFM-2. The synthesis of CFM-2 has been optimized over the years to improve yield and purity, and several variations of the original method have been developed.
科学研究应用
CFM-2 has been studied extensively for its potential applications in the field of medicinal chemistry. One of the primary areas of research has been its interaction with the sigma-1 receptor, which is known to play a role in a variety of physiological processes. CFM-2 has been shown to bind to the sigma-1 receptor with high affinity, leading to its investigation as a potential treatment for conditions such as depression, anxiety, and neuropathic pain.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO3/c1-20-13-4-2-3-5-14(13)21-9-15(19)18-10-6-7-12(17)11(16)8-10/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRQALWLLHRYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6945948 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4926412.png)
![1-[2-(3-fluorophenyl)ethyl]-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4926422.png)
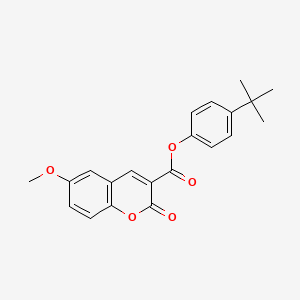
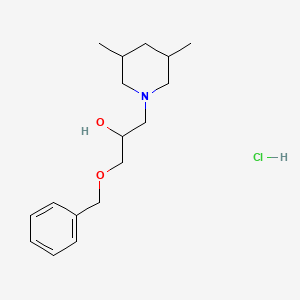
![ethyl 4-{[(2-amino-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl)carbonyl]amino}benzoate](/img/structure/B4926443.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B4926448.png)
![2-[(2-methylbenzoyl)amino]-N-propyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4926463.png)

![N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B4926477.png)
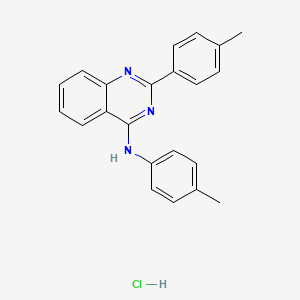
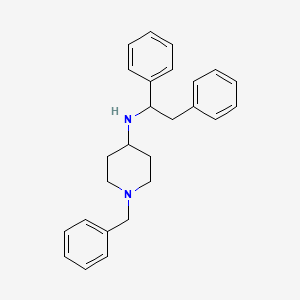
![2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4926505.png)
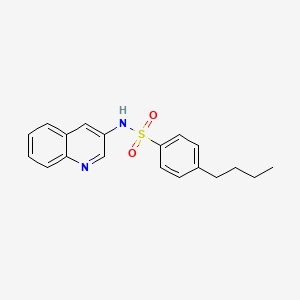
![3-(1,3-benzodioxol-5-yl)-5-[(5-methyl-2-furyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4926522.png)